molecular formula C10H8O2 B1297094 2-Methylbenzofuran-3-carbaldehyde CAS No. 55581-61-8

2-Methylbenzofuran-3-carbaldehyde

Cat. No. B1297094
CAS RN: 55581-61-8
M. Wt: 160.17 g/mol
InChI Key: MSCYILGZMAMAQX-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-3-carbaldehyde is a chemical compound with the molecular formula C10H8O2 and a molecular weight of 160.17 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Methylbenzofuran-3-carbaldehyde is represented by the InChI code 1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 . The SMILES string representation is Cc1oc2ccccc2c1C=O .


Physical And Chemical Properties Analysis

2-Methylbenzofuran-3-carbaldehyde is a solid at room temperature . It has a melting point of 79 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-Methylbenzofuran-3-carbaldehyde has been utilized in various chemical syntheses. For instance, it is used in the synthesis of isomeric dibenzofuran carboxaldehydes and related derivatives. These compounds have been synthesized for their potential application in forming novel β-phenylethylamines and NBOMe derivatives, which are undergoing biological evaluation (Yempala & Cassels, 2017).

Non-linear Optic Applications

2-Methylbenzofuran-3-carbaldehyde derivatives have been explored for non-linear optic applications. For example, novel push-pull benzothiazole derivatives with reverse polarity were synthesized starting from related compounds, showcasing potential in non-linear optical properties (Hrobárik, Sigmundová, & Zahradník, 2004).

Photocatalytic Applications

In green chemistry, derivatives of 2-Methylbenzofuran-3-carbaldehyde, such as furan-2-carbaldehydes, have been used as C1 building blocks for the synthesis of bioactive compounds. These are utilized in ligand-free photocatalytic C–C bond cleavage, highlighting an efficient and environmentally friendly approach (Yu et al., 2018).

Synthesis of Bioactive Compounds

2-Methylbenzofuran-3-carbaldehyde is involved in the synthesis of various bioactive compounds. One application includes the synthesis of dihydrocarbazoles, which are used in medicinal chemistry for their potential biological properties (Gu et al., 2016).

Safety And Hazards

2-Methylbenzofuran-3-carbaldehyde is classified as an irritant . For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

Future Directions

While specific future directions for 2-Methylbenzofuran-3-carbaldehyde are not mentioned in the search results, benzofuran compounds in general have attracted attention due to their biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

2-methyl-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCYILGZMAMAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344107
Record name 2-Methylbenzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzofuran-3-carbaldehyde

CAS RN

55581-61-8
Record name 2-Methylbenzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GJ Baxter, RFC Brown… - Australian Journal of …, 1974 - CSIRO Publishing
… Repeated recrystallization from benzene-cyclohexane and sublimation at 0.1 mm gave colourless 5-methoxy-2-methylbenzofuran-3-carbaldehyde (1 3 , mp 70-71 " (Found: C, 69.4 ; H, …
Number of citations: 34 www.publish.csiro.au
JR Pearson, QN Porter - Australian Journal of Chemistry, 1991 - CSIRO Publishing
… from light petroleum (40-60') to give 2-methylbenzofuran-3-carbaldehyde (5.4 g, 35%) as off-… A solution of 2-methylbenzofuran-3-carbaldehyde (3.2 g) in dry benzene (10ml) was added …
Number of citations: 13 www.publish.csiro.au
TZ Li, J Hu, JJ Sun, XY Huang, CA Geng… - RSC Medicinal …, 2022 - pubs.rsc.org
Our previous study demonstrated that paeoveitol D, a benzofuran compound isolated from Paeonia veitchii, displayed activity on MT1 and MT2 receptors with agonistic ratios of 57.5% …
Number of citations: 3 pubs.rsc.org
范霞, 陈荣顺 - **调味品, 2019 - elecnose.com
: 采用顶空固相微萃取-气质联用(headspacesolid-phasemicroextraction-gaschromatography-mass spectrometry, HS-SPME/GC-MS) 和电子鼻技术对5 种市售酿造酱油的风味物质进行研究, …
Number of citations: 4 www.elecnose.com

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